molecular formula C6H12O B12740821 (3S)-2-Methyl-1-penten-3-ol CAS No. 98168-21-9

(3S)-2-Methyl-1-penten-3-ol

Cat. No.: B12740821
CAS No.: 98168-21-9
M. Wt: 100.16 g/mol
InChI Key: DHNPVHJGKASNBQ-LURJTMIESA-N
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Description

. It is a chiral molecule with a single stereocenter, making it an important compound in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize 2-Methyl-1-penten-3-ol involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate aldehyde or ketone under anhydrous conditions.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-methyl-1-pentene. This reaction proceeds via the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of 2-Methyl-1-penten-3-ol often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methyl-1-penten-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: SOCl2, PBr3, pyridine

Major Products:

    Oxidation: 2-Methyl-1-penten-3-one

    Reduction: 2-Methylpentan-3-ol

    Substitution: 2-Methyl-1-penten-3-chloride

Scientific Research Applications

Chemistry: 2-Methyl-1-penten-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used as a chiral auxiliary to induce stereoselectivity in various biochemical reactions.

Medicine: The compound is investigated for its potential use in the synthesis of bioactive molecules and drug intermediates.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-penten-3-ol involves its interaction with various molecular targets depending on the specific reaction or application. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or aldehydes. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of saturated alcohols. The stereochemistry of the compound plays a crucial role in its reactivity and the formation of specific products.

Comparison with Similar Compounds

  • 2-Methyl-2-penten-3-ol
  • 3-Methyl-1-penten-3-ol
  • 2-Methyl-1-buten-3-ol

Comparison: 2-Methyl-1-penten-3-ol is unique due to its specific stereochemistry and the presence of a double bond, which significantly influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in stereoselective synthesis and as a chiral auxiliary in biochemical reactions.

Properties

CAS No.

98168-21-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(3S)-2-methylpent-1-en-3-ol

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m0/s1

InChI Key

DHNPVHJGKASNBQ-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=C)C)O

Canonical SMILES

CCC(C(=C)C)O

Origin of Product

United States

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